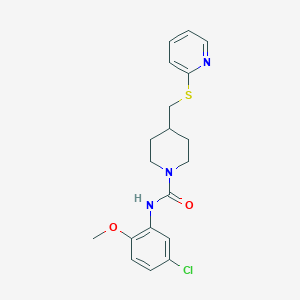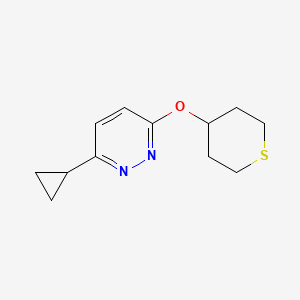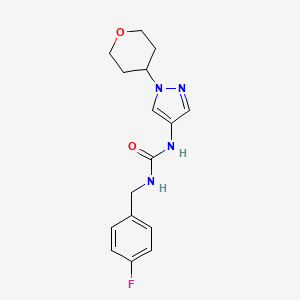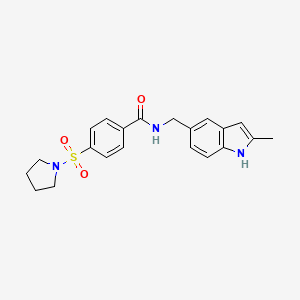
N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
- Research has focused on the synthesis of novel compounds with potential pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For example, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with significant COX-2 selectivity, indicating analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
- Studies on molecular interactions of antagonists with receptors have been conducted to understand the binding and activity mechanisms at the molecular level. Shim et al. (2002) provided insights into the interaction of an antagonist with the CB1 cannabinoid receptor, using computational models to analyze binding affinities and structure-activity relationships (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Drug Analysis and Quality Control
- Non-aqueous capillary electrophoresis has been developed for the separation and analysis of pharmaceuticals and related substances, highlighting the importance of analytical techniques in drug quality control and synthesis research. Ye et al. (2012) developed a method for separating imatinib mesylate and its related substances, demonstrating the role of analytical chemistry in pharmaceutical development (Ye, Huang, Li, Xiang, & Xu, 2012).
Chemical Modification for Therapeutic Applications
- Chemical modification strategies have been explored to improve the pharmacological profiles of compounds with therapeutic potential. Nie et al. (2020) designed and synthesized novel analogs of a TRPV1 antagonist, demonstrating improved pharmacological and tolerability profiles, which is crucial for drug development (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Insecticidal Applications
- Pyridine derivatives have been synthesized and tested for their insecticidal activities, showcasing the application of chemical compounds in agriculture and pest control. Bakhite et al. (2014) synthesized and evaluated the aphidicidal activities of pyridine derivatives, indicating the potential of chemical compounds in contributing to agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-25-17-6-5-15(20)12-16(17)22-19(24)23-10-7-14(8-11-23)13-26-18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKBZJDOFXTVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)




![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)








